

# Application Notes and Protocols for Assessing CRISPR-Cas9 Editing Efficiency

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## Introduction

The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering unprecedented precision and ease of use for modifying the genetic material of various organisms. A critical step in any CRISPR-Cas9 workflow is the accurate assessment of on-target editing efficiency. This collection of application notes and protocols provides detailed methodologies for several widely used techniques to quantify the frequency of insertions and deletions (indels) or specific nucleotide changes introduced by CRISPR-Cas9. These protocols are designed to guide researchers, scientists, and drug development professionals in selecting and performing the most appropriate assay for their experimental needs.

The following sections detail the principles, step-by-step protocols, and data interpretation for mismatch cleavage assays (T7 Endonuclease I and Surveyor), Sanger sequencing-based analysis (TIDE and ICE), Droplet Digital PCR (ddPCR), and High-Resolution Melt Analysis (HRMA). A comparative summary of these techniques is also provided to aid in method selection based on factors such as sensitivity, cost, and throughput.

## Mismatch Cleavage Assays: T7 Endonuclease I (T7E1) and Surveyor Nuclease

Mismatch cleavage assays are a rapid and cost-effective method for detecting the presence of indels in a population of cells.[1] The principle relies on the amplification of the target genomic region, followed by denaturation and re-annealing of the PCR products. This process forms heteroduplexes between wild-type and edited DNA strands, creating mismatched DNA bubbles that can be recognized and cleaved by specific endonucleases like T7E1 or Surveyor nuclease.[2][3] The resulting cleaved fragments can be visualized by gel electrophoresis, and the editing efficiency can be estimated based on the band intensities.[4]

## Experimental Workflow: Mismatch Cleavage Assay



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Caption: Workflow for mismatch cleavage assays (T7E1/Surveyor).

## Protocol: T7 Endonuclease I (T7E1) Assay

### Materials:

- Genomic DNA from edited and control cells
- PCR primers flanking the target site (amplicon size 600-1000 bp)[5]
- High-fidelity DNA polymerase
- dNTPs
- T7 Endonuclease I and corresponding reaction buffer (e.g., NEB #M0302)[5]
- 0.5 M EDTA
- Agarose gel and electrophoresis system

- Gel imaging system

Procedure:

- Genomic DNA Extraction: Isolate high-quality genomic DNA from the CRISPR-edited and control cell populations.
- PCR Amplification:
  - Set up a 50  $\mu$ L PCR reaction with 100-200 ng of genomic DNA as a template.[\[6\]](#)
  - Use primers that amplify a 600-1000 bp region surrounding the target site. The CRISPR cut site should be off-center to produce easily resolvable fragments.[\[5\]](#)
  - Perform PCR using a high-fidelity polymerase with optimized cycling conditions.
  - Verify the PCR product by running a small aliquot on an agarose gel. A single, specific band should be observed.
- Heteroduplex Formation:
  - In a PCR tube, mix approximately 200 ng of the purified PCR product with 2  $\mu$ L of 10x T7E1 reaction buffer in a total volume of 19  $\mu$ L with nuclease-free water.[\[7\]](#)
  - Denature the PCR products at 95°C for 5 minutes.
  - Re-anneal by slowly cooling the reaction: 95°C to 85°C at -2°C/second, then 85°C to 25°C at -0.1°C/second.[\[8\]](#)
- T7E1 Digestion:
  - Add 1  $\mu$ L of T7 Endonuclease I (10 units) to the 19  $\mu$ L of annealed PCR product.[\[6\]](#)
  - Incubate at 37°C for 15-20 minutes.[\[8\]](#)
  - Stop the reaction by adding 1.5  $\mu$ L of 0.5 M EDTA.
- Analysis:

- Run the entire digestion reaction on a 2% agarose gel.
- Image the gel and quantify the band intensities of the uncut and cleaved fragments.
- Calculate the percentage of indels using the following formula:  $\% \text{ indels} = 100 * (1 - (1 - (\text{fraction cleaved}))^{0.5})$  where  $\text{fraction cleaved} = (\text{sum of cleaved band intensities}) / (\text{sum of all band intensities})$ <sup>[1]</sup>

## Protocol: Surveyor Nuclease Assay

The protocol for the Surveyor nuclease assay is similar to the T7E1 assay, with some modifications in the digestion step.

### Materials:

- Surveyor Nuclease and Enhancer S (e.g., IDT)
- MgCl<sub>2</sub> solution (provided with the kit)
- Stop Solution (provided with the kit)

### Procedure:

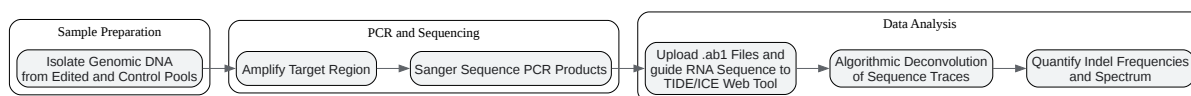
- Follow steps 1-3 from the T7E1 assay protocol. For the Surveyor assay, it is often recommended to mix PCR products from the edited sample and a wild-type control in a 1:1 ratio to maximize heteroduplex formation.<sup>[9][10]</sup>
- Surveyor Nuclease Digestion:
  - Prepare a reaction mixture containing 20 µL of the annealed heteroduplex, 2.5 µL of 0.15 M MgCl<sub>2</sub>, 1 µL of Surveyor Nuclease S, and 1 µL of Surveyor Enhancer S in a total volume of 25 µL.<sup>[11]</sup>
  - Incubate at 42°C for 30 minutes.<sup>[11]</sup>
  - Add 2 µL of the provided Stop Solution.<sup>[11]</sup>
- Analysis:

- Analyze the digestion products on a 1-2% agarose gel.
- Calculate the editing efficiency as described for the T7E1 assay.

## Sanger Sequencing-Based Analysis: TIDE and ICE

Sanger sequencing of PCR amplicons from a mixed population of edited cells results in a composite chromatogram. Computational tools like Tracking of Indels by Decomposition (TIDE) and Inference of CRISPR Edits (ICE) can deconvolute these chromatograms to identify and quantify the different indels present.[12][13][14] These methods offer a more quantitative assessment than mismatch cleavage assays and provide sequence-level information about the edits.[15]

## Experimental Workflow: TIDE/ICE Analysis



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Caption: Workflow for TIDE and ICE analysis.

## Protocol: TIDE (Tracking of Indels by Decomposition)

Materials:

- Genomic DNA from edited and control cells
- PCR primers flanking the target site
- Sanger sequencing service
- TIDE web tool ([161](#))

#### Procedure:

- **Sample Preparation:** Isolate genomic DNA from both the edited and a control (unedited) cell population.
- **PCR Amplification:** Amplify the target region from both genomic DNA samples using a high-fidelity polymerase.
- **Sanger Sequencing:** Purify the PCR products and send them for Sanger sequencing. It is crucial to use the same sequencing primer for both the control and edited samples.
- **Data Analysis using the TIDE web tool:**
  - Upload the .ab1 sequencing file from the control sample.
  - Upload the .ab1 sequencing file from the edited sample.
  - Enter the 20-nucleotide guide RNA sequence.
  - The TIDE software will align the sequences, decompose the chromatogram of the edited sample, and provide a quantitative analysis of the indel spectrum and overall editing efficiency.<sup>[1][17]</sup>

## Protocol: ICE (Inference of CRISPR Edits)

#### Materials:

- Genomic DNA from edited and control cells
- PCR primers flanking the target site
- Sanger sequencing service
- ICE web tool ([ice.synthego.com](https://ice.synthego.com))<sup>[2]</sup>

#### Procedure:

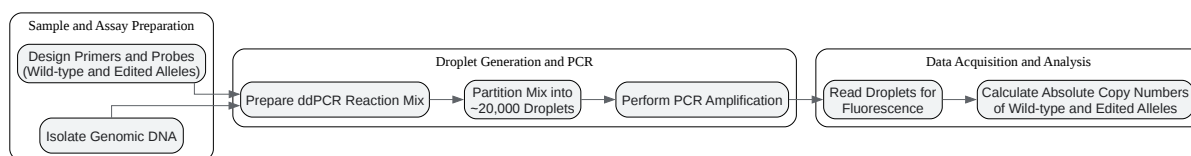
- **Sample Preparation and PCR:** Follow steps 1 and 2 of the TIDE protocol.

- Sanger Sequencing: Sequence the PCR products from both the control and edited samples.
- Data Analysis using the ICE web tool:
  - Upload the Sanger sequencing files (.ab1) for both the control and edited samples.
  - Enter the guide RNA sequence used for editing.
  - The ICE tool will calculate the editing efficiency (ICE score), which corresponds to the indel frequency, and provide a detailed profile of the different indel types and their abundances.[2][12] The tool also provides a "Knockout-Score," which estimates the percentage of edits that result in a frameshift or large indel, likely leading to a functional knockout.[2]

## Droplet Digital PCR (ddPCR) for Absolute Quantification

Droplet Digital PCR is a highly sensitive and quantitative method for assessing CRISPR editing efficiency.[18] The sample is partitioned into thousands of nanoliter-sized droplets, and PCR amplification of the target DNA occurs in each individual droplet.[19] By using fluorescently labeled probes specific to the wild-type and edited alleles, ddPCR can provide absolute quantification of the number of copies of each allele in the sample.[15] This method is particularly useful for detecting low-frequency editing events.[18][20]

### Experimental Workflow: ddPCR Analysis



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Caption: Workflow for ddPCR-based editing efficiency analysis.

## Protocol: ddPCR for NHEJ Quantification

Materials:

- Genomic DNA from edited and control cells
- ddPCR Supermix for Probes (e.g., Bio-Rad)
- Primers and fluorescently labeled probes (e.g., FAM for wild-type, HEX for a reference gene)
- Restriction enzyme (optional, to improve template accessibility)
- Droplet generator and reader system (e.g., Bio-Rad QX200)

Procedure:

- Assay Design: Design a primer pair that flanks the CRISPR target site. Design a probe (e.g., FAM-labeled) that specifically binds to the wild-type sequence within the target region. A second probe (e.g., HEX-labeled) for a reference gene is used for normalization.
- ddPCR Reaction Setup:
  - Prepare a 20  $\mu$ L reaction mix containing ddPCR Supermix, primers (900 nM each), probes (250 nM each), and 5-125 ng of genomic DNA.<sup>[21]</sup> A restriction digest of the genomic DNA prior to ddPCR can improve accuracy.
- Droplet Generation: Load the reaction mix into a droplet generator cartridge to partition the sample into approximately 20,000 droplets.
- PCR Amplification: Transfer the droplets to a 96-well plate and perform PCR using a thermal cycler with the following typical conditions: 95°C for 10 min, followed by 40 cycles of 94°C for 30 s and 60°C for 60 s, and a final step at 98°C for 10 min.
- Droplet Reading and Analysis:

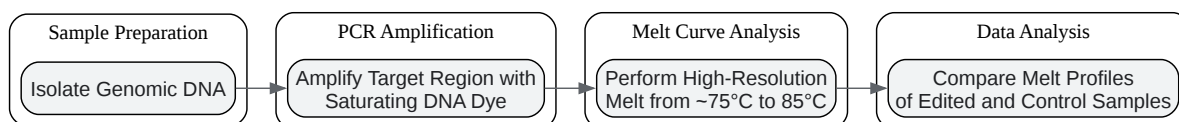


- Read the droplets using a droplet reader to count the number of positive (fluorescent) and negative droplets for each probe.
- The software calculates the concentration (copies/ $\mu$ L) of the wild-type allele. The editing efficiency (NHEJ%) is calculated by comparing the concentration of the target allele in the edited sample to that in the control sample.

## High-Resolution Melt Analysis (HRMA)

High-Resolution Melt Analysis is a rapid and cost-effective screening method to detect the presence of sequence variations, including indels, in PCR amplicons.[22] The method involves PCR amplification of the target region in the presence of a saturating DNA-binding dye. After PCR, the amplicons are slowly melted, and the change in fluorescence is monitored with high thermal and optical precision.[23] Heteroduplexes formed between wild-type and edited DNA will have a different melting profile compared to homoduplexes, allowing for the identification of edited samples.[24]

### Experimental Workflow: HRMA



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Caption: Workflow for High-Resolution Melt Analysis (HRMA).

## Protocol: HRMA for Indel Detection

Materials:

- Genomic DNA from edited and control cells
- PCR primers for the target region

- HRM-compatible master mix with a saturating DNA dye
- Real-time PCR instrument with HRM capabilities

Procedure:

- Genomic DNA Extraction: Isolate high-quality genomic DNA.
- PCR and HRM:
  - Set up PCR reactions in an HRM-compatible plate, including edited samples, wild-type controls, and no-template controls.
  - Use a PCR thermocycling program with an initial denaturation, followed by 35-40 cycles of denaturation, annealing, and extension.[\[22\]](#)
  - After PCR, perform the HRM step by slowly ramping the temperature from around 75°C to 85°C, acquiring fluorescence data at small temperature increments (e.g., 0.1°C).[\[22\]](#)
- Data Analysis:
  - The HRM software will generate melt curves for each sample.
  - Compare the melt curves of the edited samples to the wild-type controls. Samples containing indels will exhibit a different melt curve shape due to the presence of heteroduplexes.

## Quantitative Comparison of Methods

Feature	Mismatch Cleavage Assays (T7E1/Surveyor)	Sanger + TIDE/ICE	Droplet Digital PCR (ddPCR)	High-Resolution Melt Analysis (HRMA)	Next-Generation Sequencing (NGS)
Principle	Enzyme cleavage of mismatched DNA	Deconvolution of Sanger sequencing traces	Absolute quantification by partitioning	Melt curve analysis of PCR amplicons	Deep sequencing of amplicons
Output	Semi-quantitative (% cleavage)	Quantitative (% indels, sequence of major indels)	Absolute quantification (copies/ $\mu$ L)	Qualitative to semi-quantitative	Quantitative (% of all edits, sequence of all edits)
Sensitivity	~1-5% <a href="#">[25]</a>	~1-5%	<0.5% <a href="#">[18]</a> <a href="#">[20]</a>	~5% <a href="#">[24]</a>	<0.1%
Throughput	Moderate	Moderate	High	High	High
Cost per Sample	Low	Low-Moderate	Moderate	Low	High <a href="#">[26]</a>
Speed	Fast	Moderate	Moderate-Fast	Fast	Slow
Information Provided	Presence of indels	Frequency and sequence of common indels	Precise frequency of known edits	Presence of variants	Comprehensive profile of all on-target outcomes
Key Advantage	Simple, rapid, low cost	Sequence information, good quantification	High sensitivity, absolute quantification	High throughput, low cost screening	Most comprehensive and sensitive
Key Limitation	Semi-quantitative, can miss	Lower sensitivity	Requires specific	Not quantitative, limited	High cost, complex data analysis

some	than	probes for	sequence
mutations	ddPCR/NGS	known edits	info

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## Conclusion

The choice of method for assessing CRISPR-Cas9 editing efficiency depends on the specific requirements of the experiment, including the desired level of quantification, sensitivity, throughput, and available resources. Mismatch cleavage assays and HRMA are excellent for rapid, initial screening. Sanger sequencing-based methods like TIDE and ICE provide a good balance of quantitative data and cost-effectiveness. For applications requiring high sensitivity and absolute quantification, ddPCR is the method of choice. Finally, next-generation sequencing remains the gold standard for a comprehensive and highly sensitive analysis of all editing outcomes, including the detection of rare off-target events. By understanding the principles and following the detailed protocols provided in these application notes, researchers can confidently and accurately evaluate the outcomes of their genome editing experiments.

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